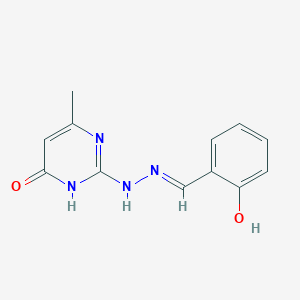

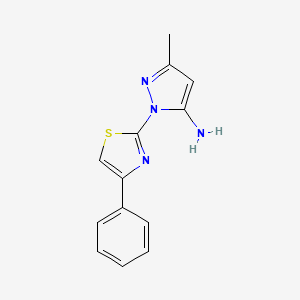

4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine

概要

説明

SKLB325は、がん研究の分野で注目を集めている化合物です。腫瘍発生に関与するタンパク質であるジュモンジドメイン含有6(JMJD6)の阻害効果で知られています。 SKLB325は、特に卵巣がんや腎細胞がんにおいて、がん細胞の増殖を抑制し、アポトーシスを誘導する上で有望な結果を示しています .

作用機序

SKLB325の作用機序には、遺伝子発現と細胞プロセスの調節において重要な役割を果たすタンパク質であるJMJD6の阻害が含まれます。SKLB325は、JMJD6の活性部位に結合することで、その酵素活性を阻害し、特定の基質の蓄積と下流のシグナル伝達経路の活性化につながります。 これにより、がん細胞の増殖が抑制され、アポトーシスが誘導されます .

類似化合物の比較

SKLB325は、JMJD6を特異的に阻害する能力においてユニークであり、このタンパク質のがんにおける役割を研究するための貴重なツールとなっています。類似の化合物には、以下が含まれます。

CTK7A: 類似の結合親和性と阻害効果を持つもう1つのJMJD6阻害剤。

HIF-2α-IN-8: がんの進行に関与する低酸素誘導因子2-アルファを標的とする化合物。

チロロン二塩酸塩: 異なる作用機序だが、同様の治療の可能性を持つ抗ウイルス剤および抗腫瘍剤

準備方法

SKLB325の合成は、コア構造の調製から始まり、いくつかのステップを伴います。合成ルートには通常、次のステップが含まれます。

コア構造の形成: SKLB325のコア構造は、適切な出発物質の縮合を含む一連の反応によって合成されます。

官能基の修飾: コア構造に、生物活性を高めるためにさまざまな官能基が導入されます。これには、アルキル化、アシル化、水酸化などの反応が含まれる場合があります。

精製と特性評価: 最終生成物は、カラムクロマトグラフィーなどの手法を用いて精製され、核磁気共鳴(NMR)や質量分析(MS)などの分光法を用いて特性評価されます。

化学反応の分析

SKLB325は、次のようないくつかの種類の化学反応を起こします。

酸化: SKLB325は、特定の条件下で酸化されて、さまざまな酸化誘導体になる可能性があります。酸化に一般的な試薬には、過酸化水素と過マンガン酸カリウムがあります。

還元: SKLB325に対して、官能基を修飾するために還元反応を行うことができます。水素化ホウ素ナトリウムと水素化リチウムアルミニウムが、一般的に使用される還元剤です。

置換: SKLB325は、1つの官能基が別の官能基に置き換わる置換反応を起こす可能性があります。これは、ハロゲンや求核剤などの試薬を用いて達成できます。

これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

SKLB325は、化学、生物学、医学、産業の分野において、特に幅広い科学研究への応用があります。

化学: SKLB325は、JMJD6の阻害とそのさまざまな生化学的経路への影響を研究するためのツール化合物として使用されます。

生物学: 生物学的研究では、SKLB325は、増殖、アポトーシス、血管新生などの細胞プロセスにおけるJMJD6の役割を調査するために使用されます。

医学: SKLB325は、卵巣がんや腎細胞がんの治療薬としての可能性を示しています。 .

産業: 産業用途はまだ調査中ですが、SKLB325は、新しいがん治療法や診断ツールの開発に潜在的に使用できる可能性があります

科学的研究の応用

SKLB325 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: SKLB325 is used as a tool compound to study the inhibition of JMJD6 and its effects on various biochemical pathways.

Biology: In biological research, SKLB325 is employed to investigate the role of JMJD6 in cellular processes such as proliferation, apoptosis, and angiogenesis.

Medicine: SKLB325 has shown potential as a therapeutic agent for the treatment of ovarian cancer and renal cell carcinoma. .

Industry: While its industrial applications are still under exploration, SKLB325 could potentially be used in the development of new cancer therapies and diagnostic tools

類似化合物との比較

SKLB325 is unique in its ability to specifically inhibit JMJD6, making it a valuable tool for studying the role of this protein in cancer. Similar compounds include:

CTK7A: Another JMJD6 inhibitor with similar binding affinity and inhibitory effects.

HIF-2α-IN-8: A compound that targets hypoxia-inducible factor 2-alpha, which is involved in cancer progression.

Tilorone dihydrochloride: An antiviral and antitumor agent with a different mechanism of action but similar therapeutic potential

特性

IUPAC Name |

2-[2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-8-6-11(18)15-12(14-8)16-13-7-9-4-2-3-5-10(9)17/h2-7,17H,1H3,(H2,14,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDNTAIBZHGIAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of SKLB325 in RCC?

A1: SKLB325 is a novel inhibitor of the Jumonji domain-containing 6 (JMJD6) protein. [] While the exact mechanism of inhibition by SKLB325 is not fully elaborated in the provided research, it effectively suppresses the oncogenic effects driven by JMJD6. [] In RCC, high JMJD6 expression, often caused by aberrant p300 activity, promotes tumor progression. JMJD6 achieves this by assembling super-enhancers that activate the expression of several oncogenes, including VEGFA, β-catenin, and SRC. [] By inhibiting JMJD6, SKLB325 disrupts this oncogenic signaling cascade, thereby suppressing RCC progression.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Chloro-5,8-dimethyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1460986.png)

![1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B1460993.png)

![1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1460999.png)